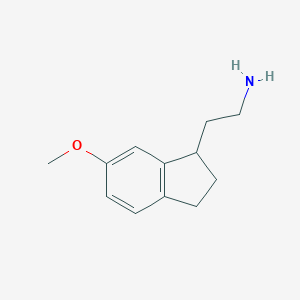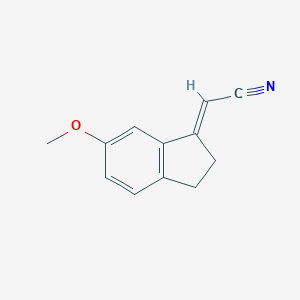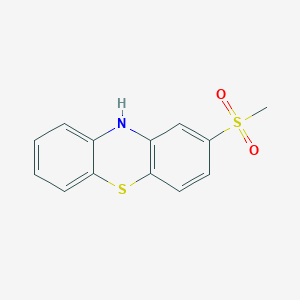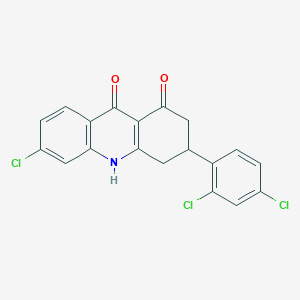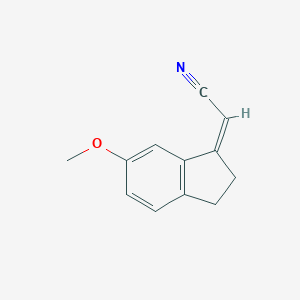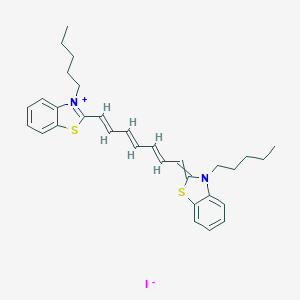
3-Pentyl-2-(7-(3-pentyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrienyl)benzothiazolium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pentyl-2-(7-(3-pentyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrienyl)benzothiazolium iodide is a synthetic compound that has gained attention in scientific research due to its potential biological and medical applications. This compound is commonly known as "Pentamethylbenzothiazolium iodide" or "PMBTI" and is a derivative of benzothiazole.
作用机制
PMBTI binds to amyloid protein aggregates through a process known as π-π stacking. This interaction is highly specific and selective, allowing PMBTI to differentiate between amyloid protein aggregates and other proteins in the body. Once bound, PMBTI emits a fluorescent signal that can be detected using various imaging techniques.
生化和生理效应
PMBTI has minimal biochemical and physiological effects on the body. It does not interact with other proteins or enzymes in the body and is quickly eliminated through normal metabolic processes.
实验室实验的优点和局限性
PMBTI has several advantages for lab experiments, including its high selectivity and sensitivity for amyloid protein aggregates. It is also easy to use and can be detected using various imaging techniques. However, PMBTI has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
未来方向
There are several potential future directions for PMBTI research. These include the development of new imaging techniques for the detection of amyloid protein aggregates, the optimization of PMBTI synthesis methods, and the exploration of PMBTI's potential applications in other areas of scientific research. Additionally, PMBTI could be used as a tool for the development of new drugs for the treatment of neurodegenerative diseases.
合成方法
PMBTI is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 3-pentyl-2-aminobenzothiazole with 3-pentyl-2-bromo-1,3,5-heptatriene in the presence of a palladium catalyst. The resulting product is further reacted with iodine to obtain PMBTI.
科学研究应用
PMBTI has shown promising results in scientific research as a fluorescent probe for the detection of amyloid protein aggregates. Amyloid protein aggregates are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. PMBTI has been shown to selectively bind to amyloid protein aggregates and emit a fluorescent signal, making it a useful tool for the early detection and diagnosis of these diseases.
属性
CAS 编号 |
159021-02-0 |
|---|---|
产品名称 |
3-Pentyl-2-(7-(3-pentyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrienyl)benzothiazolium iodide |
分子式 |
C31H37IN2S2 |
分子量 |
628.7 g/mol |
IUPAC 名称 |
3-pentyl-2-[(2E,4E,6E)-7-(3-pentyl-1,3-benzothiazol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C31H37N2S2.HI/c1-3-5-16-24-32-26-18-12-14-20-28(26)34-30(32)22-10-8-7-9-11-23-31-33(25-17-6-4-2)27-19-13-15-21-29(27)35-31;/h7-15,18-23H,3-6,16-17,24-25H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
LMEUJOYPQQOSLU-UHFFFAOYSA-M |
手性 SMILES |
CCCCCN\1C2=CC=CC=C2S/C1=C\C=C\C=C\C=C\C3=[N+](C4=CC=CC=C4S3)CCCCC.[I-] |
SMILES |
CCCCCN1C2=CC=CC=C2SC1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCCCC.[I-] |
规范 SMILES |
CCCCCN1C2=CC=CC=C2SC1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCCCC.[I-] |
同义词 |
3,3'-dipentylthiacarbocyanine 3,3'-dipentylthiacarbocyanine iodide DiSC5(3) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,7-Diiodo-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B130967.png)
![(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide](/img/structure/B130970.png)
![(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol](/img/structure/B130971.png)
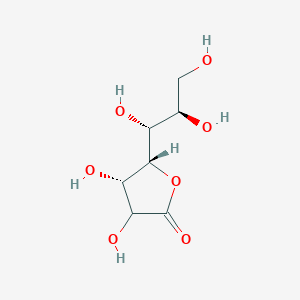
![(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130974.png)
![rac-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide](/img/structure/B130979.png)
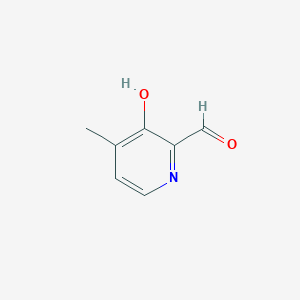
![(S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130984.png)
![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-4-fluorophenoxy]ethoxy]-5-fluoroanilino]acetate](/img/structure/B130989.png)
